Boc-D-2-aminoadipic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

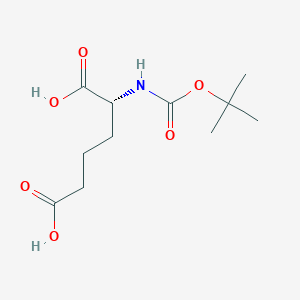

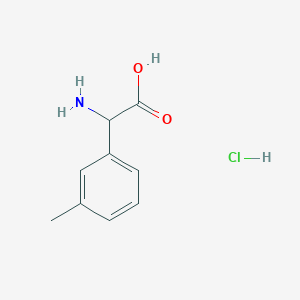

Boc-D-2-aminoadipic acid is a chemical compound with the molecular formula C11H19NO6 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Boc-D-2-aminoadipic acid involves the protection of amino functions with Boc (tert-butyl carbamate). This process is generally the first option in a synthetic project when there is a need to protect an amino function . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Molecular Structure Analysis

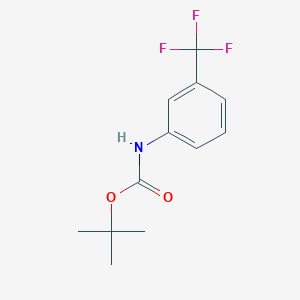

Boc-D-2-aminoadipic acid contains a total of 36 bonds; 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .

Chemical Reactions Analysis

The Boc group in Boc-D-2-aminoadipic acid is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

Boc-D-2-aminoadipic acid is a solid substance . Its molecular weight is 261.27 .

科学的研究の応用

Biomarker for Diabetes Risk

Boc-D-2-aminoadipic acid, a derivative of 2-aminoadipic acid (2-AAA), has been identified as a potential biomarker for diabetes risk. Elevated levels of 2-AAA have been associated with a higher risk of developing diabetes. This compound could be used in predictive diagnostics to identify individuals at risk of diabetes before the onset of overt disease .

Modulator of Glucose Homeostasis

Research indicates that 2-AAA can modulate glucose homeostasis. Administration of 2-AAA has been shown to lower fasting plasma glucose levels in mice. This suggests that Boc-D-2-aminoadipic acid could be studied further for its potential therapeutic effects on glucose regulation in diabetes .

Enhancing Insulin Secretion

Studies have demonstrated that 2-AAA enhances insulin secretion from pancreatic β cells. This effect was observed not only in murine models but also in human islets. Therefore, Boc-D-2-aminoadipic acid might have applications in research focused on improving insulin secretion in diabetic patients .

Metabolic Pathway Research

The distinct metabolic pathway reported by 2-AAA, which is not well correlated with other metabolite biomarkers of diabetes, suggests that Boc-D-2-aminoadipic acid can be used in metabolic pathway research to understand the unique pathophysiological pathways it reports on .

Insulin Resistance and Gluconeogenesis

Boc-D-2-aminoadipic acid could be relevant in the study of insulin resistance and abnormal gluconeogenesis. Elevated levels of 2-AAA have been associated with insulin resistance, which induces abnormal gluconeogenesis. This makes it a valuable compound for research in these areas .

Nutritional and Dietary Studies

Given the association of 2-AAA with dietary-induced changes in glucose metabolism, Boc-D-2-aminoadipic acid could be used in nutritional studies to explore how different diets and nutrients affect metabolic health and diabetes risk .

作用機序

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575451 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110544-97-3 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)